

An In-depth Technical Guide to the Synthesis and Chemical Structure of Carbophenothion

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Compound of Interest

Compound Name: Carbophenothion

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Abstract

Carbophenothion, a potent organophosphate pesticide, has a well-defined chemical structure and a synthesis process rooted in established organic chemistry principles. This technical guide provides a comprehensive overview of its synthesis, detailing the necessary chemical reactions, and presents its key structural and physicochemical properties. The synthesis is a two-step process commencing with the chloromethylation of 4-chlorothiophenol, followed by a nucleophilic substitution reaction with a salt of O,O-diethyl dithiophosphoric acid. This document outlines the experimental protocols for these steps and summarizes the quantitative data associated with the compound.

Chemical Structure and Properties

Carbophenothion is chemically designated as S-[[[(4-Chlorophenyl)sulfanyl]methyl] O,O-diethyl phosphorodithioate].[1] Its structure is characterized by a 4-chlorophenylthio group linked through a methylene bridge to a diethyl dithiophosphate moiety.

Table 1: Chemical and Physical Properties of **Carbophenothion**

Property	Value	Reference
IUPAC Name	S-[[[4-Chlorophenyl)sulfanyl]methyl] O,O-diethyl phosphorodithioate	[2]
CAS Number	786-19-6	[3]
Molecular Formula	C ₁₁ H ₁₆ ClO ₂ PS ₃	[3]
Molecular Weight	342.85 g/mol	[1]
Appearance	Colorless to yellow-brown liquid	[1]
Odor	Mild mercaptan-like	[1]
Boiling Point	82 °C at 0.01 mmHg	[1]
Density	1.271 g/cm ³	[1]
Solubility in Water	Insoluble	[1]

Synthesis of Carbophenothion

The synthesis of **carbophenothion** is a two-step process. The first step involves the chloromethylation of 4-chlorothiophenol to form chloromethyl-4-chlorophenylsulfide. The second step is the reaction of this intermediate with sodium O,O-diethyl dithiophosphate to yield **carbophenothion**.

Experimental Protocols

Step 1: Synthesis of Chloromethyl 4-chlorophenyl sulfide

This reaction is a variation of the Blanc chloromethylation.[4] It involves the reaction of 4-chlorothiophenol with formaldehyde and hydrogen chloride.

- Materials:
 - 4-chlorothiophenol

- Formaldehyde (or paraformaldehyde)
- Concentrated Hydrochloric Acid
- Anhydrous solvent (e.g., toluene or dichloromethane)
- Procedure:
 - In a reaction vessel equipped with a stirrer and a gas inlet, dissolve 4-chlorothiophenol in an appropriate anhydrous solvent.
 - Cool the mixture in an ice bath.
 - Slowly bubble dry hydrogen chloride gas through the solution while adding a stoichiometric amount of formaldehyde (or paraformaldehyde). A patent for a similar chloromethylation of thiophene suggests a reaction time of 3 to 6 hours.^[4]
 - Maintain the temperature below 10 °C during the addition.
 - After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
 - Wash the reaction mixture with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Remove the solvent under reduced pressure to obtain crude chloromethyl 4-chlorophenyl sulfide, which can be purified by vacuum distillation.

Step 2: Synthesis of S-[[4-Chlorophenyl)sulfanyl]methyl] O,O-diethyl phosphorodithioate (Carbophenothion)

This step involves a nucleophilic substitution reaction between chloromethyl 4-chlorophenyl sulfide and a salt of O,O-diethyl dithiophosphoric acid. A relevant patent describes a similar reaction using ammonium O,O-diethyl phosphorodithioate in acetonitrile at ambient temperature for an extended period (60 hours).^[5]

- Materials:
 - Chloromethyl 4-chlorophenyl sulfide
 - Sodium O,O-diethyl dithiophosphate (can be prepared from O,O-diethyl dithiophosphoric acid and a sodium base, or purchased commercially)
 - Anhydrous solvent (e.g., acetonitrile, ethanol, or DMF)
- Procedure:
 - In a reaction vessel, dissolve sodium O,O-diethyl dithiophosphate in an anhydrous solvent.
 - To this solution, add a stoichiometric amount of chloromethyl 4-chlorophenyl sulfide dropwise at room temperature with stirring.
 - Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. The progress of the reaction should be monitored by TLC.
 - Once the reaction is complete, the precipitated sodium chloride is removed by filtration.
 - The solvent is removed from the filtrate under reduced pressure.
 - The resulting crude **carbophenothion** is then purified. This can be achieved by dissolving the residue in a non-polar solvent like diethyl ether or hexane, washing with water and brine to remove any remaining salts, drying the organic layer, and finally removing the solvent. Further purification can be performed by vacuum distillation or column chromatography.

Quantitative Data

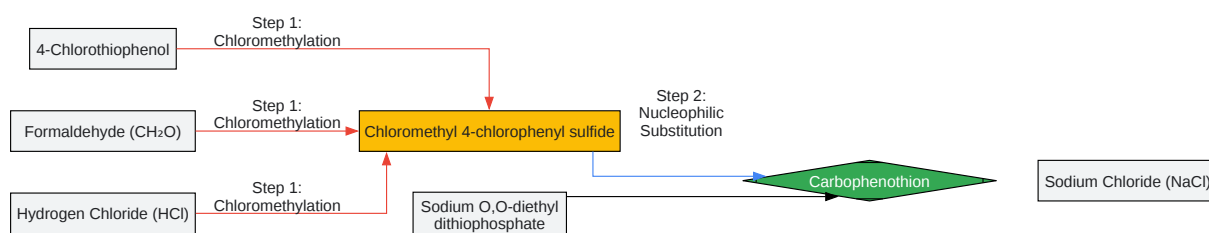
Detailed quantitative data for the synthesis of **carbophenothion** is not readily available in a single public source. However, based on general principles of the involved reactions, the following can be expected:

Table 2: Expected Quantitative Data for **Carbophenothion** Synthesis

Parameter	Step 1: Chloromethylation	Step 2: Nucleophilic Substitution
Molar Ratio (Reactant:Reagent)	1:1.1:1.1 (4-chlorothiophenol:Formaldehyde:HCl) is a typical starting point.	1:1.1 (Chloromethyl 4-chlorophenyl sulfide:Sodium O,O-diethyl dithiophosphate) is a typical starting point.
Typical Solvent	Toluene, Dichloromethane	Acetonitrile, Ethanol, DMF
Reaction Temperature	0-10 °C initially, then room temperature	Room temperature to gentle heating (e.g., 40-60 °C)
Reaction Time	3-12 hours	12-60 hours
Expected Yield	Moderate to good (60-80%)	Good to high (70-90%)

Visualizations

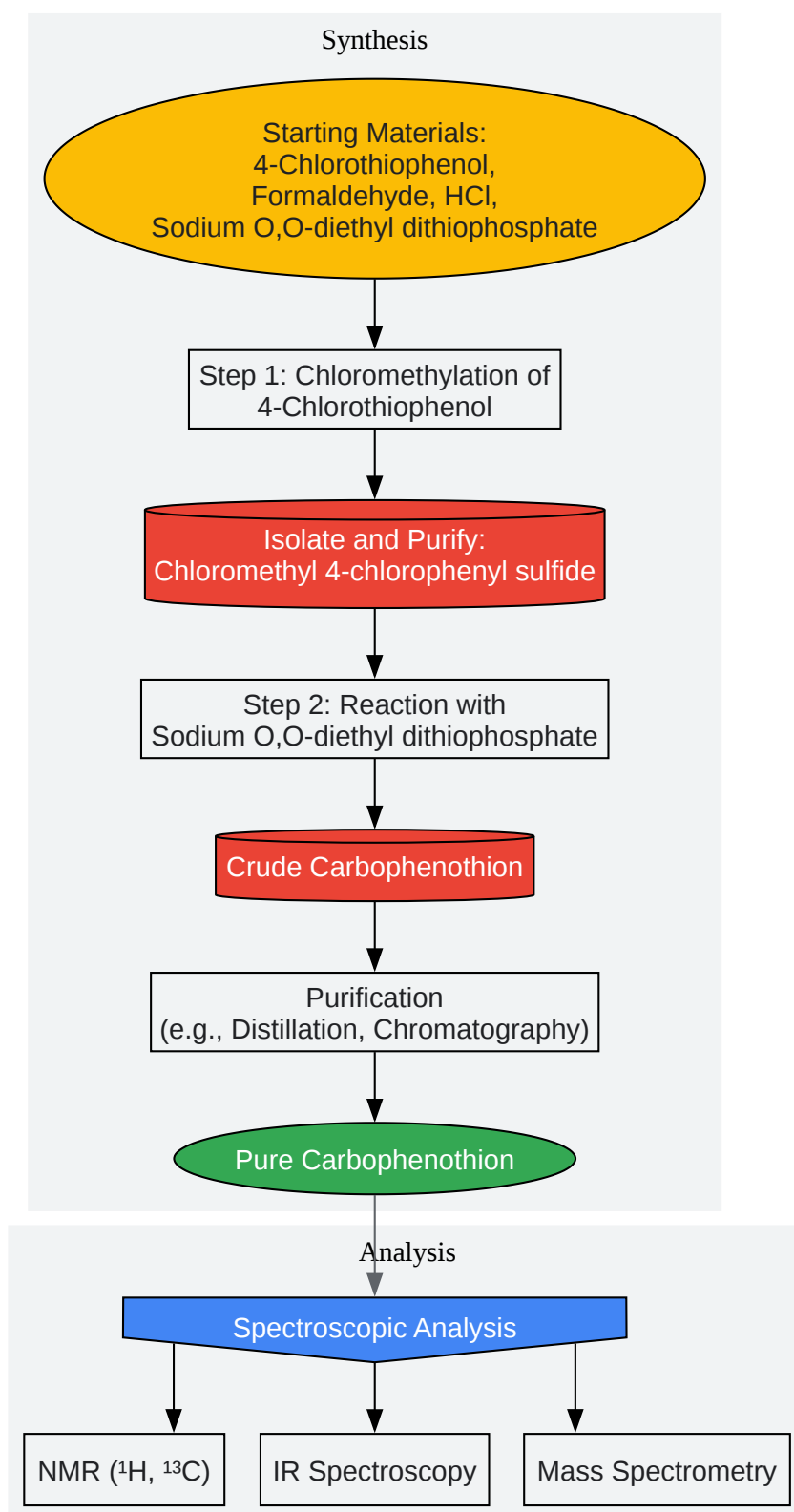
Chemical Synthesis Pathway of Carbophenothion



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Caption: The two-step synthesis of **Carbophenothion**.

Logical Workflow for Synthesis and Analysis



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Caption: Workflow of **Carbophenothion** synthesis and analysis.

Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of the chemical structure of **carbophenothion**.

- Mass Spectrometry (MS): The mass spectrum of **carbophenothion** shows a molecular ion peak corresponding to its molecular weight.[3][6] Common fragmentation patterns involve the cleavage of the P-S and S-C bonds.
- Infrared (IR) Spectroscopy: The IR spectrum of **carbophenothion** would be expected to show characteristic absorption bands for the P=S, P-O-C, C-S, and aromatic C-H and C=C bonds. A study has been published interpreting the infrared spectra of **carbophenothion** and its metabolites.[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would show characteristic signals for the ethoxy protons (a triplet and a quartet), the methylene protons of the -S-CH₂-S- group (a doublet due to coupling with phosphorus), and the aromatic protons of the 4-chlorophenyl group (two doublets).
 - ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the ethoxy groups, the methylene carbon, and the carbons of the 4-chlorophenyl ring.

While a comprehensive, publicly available dataset of all spectroscopic data is not consolidated in one place, the expected patterns are well-defined by the molecule's structure. Researchers synthesizing this compound would typically perform these analyses to confirm its identity and purity.

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